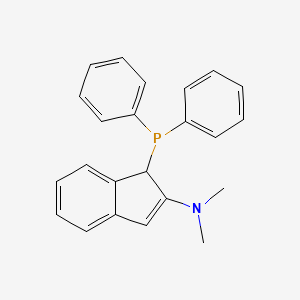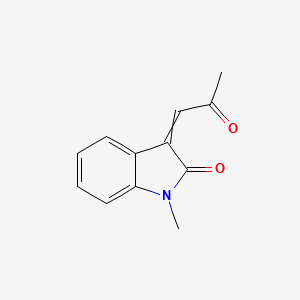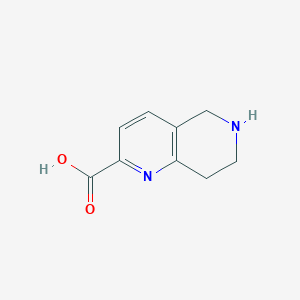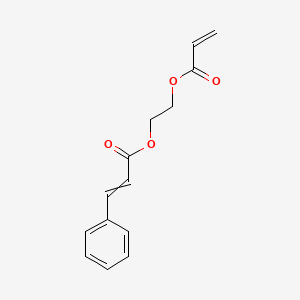
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate
Overview
Description
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate, also known as APEP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APEP is a versatile compound that can be used in various applications, including drug delivery, tissue engineering, and biomaterials.
Mechanism of Action
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate acts as a carrier for drugs and other molecules, allowing them to be delivered to specific cells or tissues. The mechanism of action of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate involves the formation of a complex between the drug or molecule and 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate. This complex is then transported to the target cells or tissues, where the drug or molecule is released.
Biochemical and Physiological Effects:
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been shown to have minimal toxicity and is biocompatible. It has been shown to promote cell adhesion and proliferation and has been used in various tissue engineering applications. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has also been shown to have antimicrobial properties, making it an ideal candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a carrier for various drugs and molecules. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is also biocompatible and has minimal toxicity, making it an ideal candidate for tissue engineering applications. However, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has some limitations. It is not very stable and can degrade over time, limiting its shelf life. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can also be difficult to work with, as it can be sensitive to changes in temperature and pH.
Future Directions
There are several future directions for 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate research. One area of research is the development of new drug delivery systems using 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate. Researchers are also exploring the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in tissue engineering applications, including the development of new biomaterials for bone and cartilage regeneration. Another area of research is the use of 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate in the development of new antimicrobial agents. Overall, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be used as a drug delivery system, biomaterial, and antimicrobial agent. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has minimal toxicity and is biocompatible, making it an ideal candidate for tissue engineering applications. Despite its limitations, 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has significant potential in various scientific research applications, and further research is needed to fully explore its potential.
Scientific Research Applications
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate has been widely used in scientific research due to its unique properties. It can be used as a drug delivery system for various drugs, including anticancer drugs, antibiotics, and proteins. 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate can also be used as a biomaterial for tissue engineering applications. It has been shown to promote cell adhesion and proliferation, making it an ideal candidate for tissue engineering applications.
properties
IUPAC Name |
2-prop-2-enoyloxyethyl 3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFHNTLFRMYXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698522 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
CAS RN |
52049-17-9 | |
| Record name | 2-(Acryloyloxy)ethyl 3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







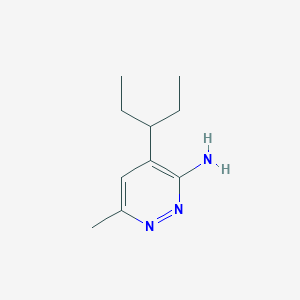


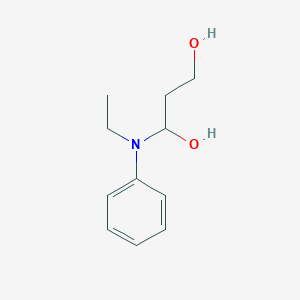

![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)
